molecular formula C9H10F2N2O2 B1309095 2-(2,4-Difluorophenoxy)propanohydrazide CAS No. 588678-32-4

2-(2,4-Difluorophenoxy)propanohydrazide

Cat. No.: B1309095
CAS No.: 588678-32-4
M. Wt: 216.18 g/mol
InChI Key: XMLJYYNXTFURTG-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenoxy)propanohydrazide (C9H10F2N2O2) is a specialist hydrazide derivative that serves as a versatile and valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its primary research application lies in the synthesis of novel 1,2,4-triazole derivatives, a privileged scaffold in pharmaceutical development . The 2,4-difluorophenoxy moiety and the reactive hydrazide group make this compound a key building block for constructing more complex molecules designed to modulate biological activity. Researchers utilize this compound to develop potential inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1), a promising therapeutic target for treating metabolic disorders including type 2 diabetes mellitus and insulin resistance . The structural features of this compound, particularly the propanohydrazide backbone, are frequently incorporated into advanced triazole-containing structures that demonstrate potent inhibitory effects on this enzyme target. Beyond metabolic disease research, triazole derivatives synthesized from this intermediate have shown research promise in neuroscientific applications, with studies investigating their potential in conditions such as schizophrenia and dementia . The compound's mechanism of action is realized through its transformation into triazole-based structures that interact with enzyme active sites. The synthetic versatility of this compound enables researchers to efficiently access diverse chemical libraries for structure-activity relationship (SAR) studies, particularly through reactions that form the characteristic 1,2,4-triazole ring system. This chemical is provided exclusively for research purposes in laboratory settings. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic applications in humans.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)propanehydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O2/c1-5(9(14)13-12)15-8-3-2-6(10)4-7(8)11/h2-5H,12H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLJYYNXTFURTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)OC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10409409
Record name 2-(2,4-difluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588678-32-4
Record name 2-(2,4-difluorophenoxy)propanohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10409409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 2,4 Difluorophenoxy Propanohydrazide and Analogous Structures

General Synthetic Routes to Acyl Hydrazides

Acyl hydrazides are versatile scaffolds in organic synthesis. scispace.com They can be prepared through various methods, often involving the formation of a C-N bond through processes like the hydroacylation of aldehydes. scispace.comrsc.org Other approaches include reactions starting from activated amides, which can react with hydrazine (B178648) under mild, transition-metal-free conditions to yield acyl hydrazides. organic-chemistry.orgorganic-chemistry.orgthieme-connect.com The choice of synthetic route often depends on the availability of starting materials, desired yield, and the presence of other functional groups in the molecule.

One of the most direct and widely used methods for preparing acyl hydrazides is the hydrazinolysis of esters. oup.com This nucleophilic acyl substitution reaction involves treating an alkyl or aryl ester with hydrazine hydrate (B1144303), typically in a protic solvent like an alcohol. nih.govnih.gov The reaction proceeds by the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the alcohol or phenol (B47542) leaving group.

This method is effective for synthesizing a variety of hydrazide derivatives. For example, the synthesis of 2-(4-bromophenoxy)propanohydrazide, an analogue of the target compound, was achieved by refluxing methyl 2-(4-bromophenoxy)propionate with hydrazine hydrate in methanol. nih.gov The reaction is generally efficient, and the resulting hydrazide can often be purified by simple recrystallization. nih.govnih.gov

Starting MaterialReagentSolventConditionsProductReference
Methyl 2-(4-bromophenoxy)propionateHydrazine hydrate (80%)MethanolReflux, 6 hrs2-(4-bromophenoxy)propanohydrazide nih.gov
Ethyl/methyl esters of heterocyclic amino acidsHydrazine hydrate (95%)Ethanol (B145695)Reflux, 2 hrs at 75-80 °CCorresponding hydrazides nih.gov

Targeted Synthesis of 2-(2,4-Difluorophenoxy)propanohydrazide (Implied by CAS No. mentions)

The precursor, 2-(2,4-difluorophenoxy)propionic acid, can be synthesized via a Williamson ether synthesis. This involves the reaction of 2,4-difluorophenol (B48109) with a 2-halopropionate, such as ethyl 2-bromopropionate or 2-chloropropionic acid, in the presence of a base. google.com A patent for the synthesis of the analogous 2-(2,4-dichlorophenoxy)propionic acid specifies reacting 2,4-dichlorophenol (B122985) with 2-chloropropionic acid and potassium hydroxide (B78521) in a solvent like dimethyl sulfoxide (B87167) (DMSO). google.com

Once the ester, methyl or ethyl 2-(2,4-difluorophenoxy)propionate, is obtained, it can be converted to the target hydrazide, this compound, through the standard ester aminolysis procedure with hydrazine hydrate as described previously. nih.gov

Advanced Approaches in Fluorinated Hydrazide and Hydrazone Synthesis

Modern synthetic chemistry has introduced more sophisticated methods for creating hydrazides and their derivatives, which are particularly useful for complex or sensitive molecules, including those containing fluorine.

Condensation reactions are fundamental to the synthesis of hydrazones, which are formed by reacting a hydrazide with an aldehyde or ketone. rsc.orgresearchgate.net While this reaction typically modifies a pre-existing hydrazide, the underlying principles of nucleophilic attack are central. The synthesis of the hydrazide itself from an ester and hydrazine is a form of condensation reaction. nih.gov More advanced one-pot, multi-component condensation reactions can create complex hydrazone structures from simpler starting materials like hydrazine hydrate, an aldehyde, and other reagents, demonstrating the versatility of condensation chemistry in this area. researchgate.net

Transition-metal catalysis offers powerful tools for forming C–N bonds, which are essential for synthesizing aryl hydrazides and related structures. researchgate.net Catalysts based on palladium, copper, and nickel can facilitate the cross-coupling of aryl halides (like chlorides, bromides, or iodides) with hydrazine or protected hydrazine derivatives. organic-chemistry.orgresearchgate.netnih.gov For instance, palladium-catalyzed coupling of (hetero)aryl chlorides and bromides with hydrazine can form aryl hydrazines with low catalyst loadings. nih.gov Similarly, copper-catalyzed N-arylation provides another route to these structures. organic-chemistry.org These methods are highly valuable for creating fluorinated aryl hydrazines, which can be precursors to fluorinated acyl hydrazides, and are tolerant of a wide range of functional groups. organic-chemistry.org

Catalyst SystemReactantsReaction TypeKey FeaturesReference
Palladium / Josiphos ligand(Hetero)aryl chlorides/bromides + HydrazineC-N Cross-CouplingLow catalyst loading (down to 100 ppm), uses inexpensive hydroxide base. nih.gov
Ni(II)-bipyridine complex(Hetero)aryl chlorides + HydrazidesPhotochemical C-N CouplingPhotosensitizer-free, excellent functional group tolerance. organic-chemistry.org
Copper(I) oxideAryl triflates + Diisopropyl azodicarboxylate/NaHN-arylationLigand-free conditions. organic-chemistry.org

Radical chemistry provides novel pathways for the synthesis of organofluorine compounds. wikipedia.org While direct radical fluorination of a pre-formed acyl hydrazide is not a common strategy, related radical pathways could be applicable. For instance, a catalyst-free radical pathway has been developed for the fluorination of sulfonyl hydrazides to produce sulfonyl fluorides using Selectfluor as the fluorine source in water. researchgate.net This demonstrates that the hydrazide moiety can be compatible with radical fluorination conditions.

Another approach involves the generation of acyl radicals from aldehydes, which can then be trapped. Photocatalytic methods can convert aldehydes directly into acyl fluorides using an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). These acyl fluorides are highly reactive precursors that could subsequently be converted to acyl hydrazides. Furthermore, radical addition to azo compounds has been developed as a novel strategy for synthesizing acyl hydrazides under mild conditions, showcasing the potential of radical-based C-N bond formation in this context. nih.gov

Metal-Free Synthetic Methodologies Utilizing Hydrazide Scaffolds

The construction of the this compound scaffold is most commonly accomplished through the reaction of a suitable precursor with hydrazine hydrate. This metal-free approach is widely adopted for the synthesis of various hydrazides due to its simplicity and high yields.

A prevalent and direct metal-free method for the synthesis of this compound involves the hydrazinolysis of the corresponding ester, ethyl 2-(2,4-difluorophenoxy)propanoate. This reaction is typically carried out by refluxing the ester with an excess of hydrazine hydrate in an alcoholic solvent, such as ethanol or methanol. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydrazine attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the ethoxy group and the formation of the desired hydrazide. The progress of the reaction can be monitored using thin-layer chromatography (TLC). Upon completion, the product is typically isolated by precipitation in cold water, followed by filtration and drying.

Alternatively, the direct reaction of 2-(2,4-difluorophenoxy)propanoic acid with hydrazine hydrate can also yield the target hydrazide. This method, however, may require activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using a coupling agent, to facilitate the reaction with the less nucleophilic hydrazine. A solvent-free approach, involving the grinding of the carboxylic acid with hydrazine hydrate at room temperature, has also been reported for the synthesis of aromatic hydrazides and presents a greener alternative. researchgate.net

The synthesis of analogous structures, such as other substituted phenoxy alkanoic acid hydrazides, follows similar metal-free synthetic routes. For instance, the synthesis of 2-phenoxybenzoic acid hydrazides and N-phenylanthranilic acid hydrazides has been successfully achieved through the condensation of the respective methyl esters with hydrazine hydrate. mdpi.com

Below is a table summarizing representative metal-free synthetic conditions for analogous hydrazides:

Starting MaterialReagentSolventReaction ConditionsYieldReference
Ethyl 2-(2,4-difluorophenoxy)propanoateHydrazine hydrateEthanolRefluxHigh (expected)Analogous Preparations
2-(2,4-Difluorophenoxy)propanoic acidHydrazine hydrateNone (Grinding)Room TemperatureGood to Excellent (expected) researchgate.net
Methyl 2-phenoxybenzoateHydrazine hydrateMethanolReflux, 3-4 hNot specified mdpi.com
Substituted Carboxylic AcidsHydrazine hydrate (80%)None (Grinding)Room Temperature, 3-5 min85-95% researchgate.net

Contemporary Purification and Isolation Techniques for Organic Hydrazides

The purification and isolation of organic hydrazides, including this compound, are crucial steps to obtain the compound in high purity for subsequent applications. The solid nature of most organic hydrazides makes recrystallization the most common and effective purification technique.

Recrystallization is a widely used method for purifying solid organic compounds. mnstate.edu The principle of this technique relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. For aromatic hydrazides, ethanol is frequently reported as a suitable solvent for recrystallization. derpharmachemica.com The process typically involves dissolving the crude hydrazide in a minimum amount of hot ethanol to form a saturated solution. Any insoluble impurities can be removed by hot filtration. The solution is then allowed to cool slowly, leading to the formation of pure crystals of the hydrazide, while the more soluble impurities remain in the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

In cases where a single solvent does not provide satisfactory purification, a mixed-solvent system can be employed. mnstate.edu This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent in which it is less soluble until the solution becomes turbid. The mixture is then heated to redissolve the solid and allowed to cool slowly to induce crystallization. Common solvent pairs for the recrystallization of organic compounds include ethanol-water and ethyl acetate-hexane.

Column chromatography is another powerful technique for the purification of organic compounds, including hydrazides. This method separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (a solvent or a mixture of solvents) is passed through the column. For aromatic hydrazides and related compounds, a mobile phase consisting of a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or chloroform (B151607) is often used. The polarity of the mobile phase is optimized to achieve good separation between the desired compound and any impurities. The fractions are collected and analyzed by TLC to identify those containing the pure product, which are then combined and the solvent evaporated to yield the purified hydrazide.

The following table provides a summary of common purification techniques and solvent systems applicable to organic hydrazides:

Purification TechniqueSolvent/Mobile PhaseGeneral ProcedureApplicability
RecrystallizationEthanol, Methanol, Ethanol/WaterDissolve in minimum hot solvent, cool slowly to crystallize.Primary purification of solid hydrazides.
Column ChromatographyHexane/Ethyl Acetate, Chloroform/MethanolAdsorb onto silica gel, elute with a solvent gradient.Separation of hydrazides from closely related impurities or reaction byproducts.

Chemical Reactivity and Transformations of 2 2,4 Difluorophenoxy Propanohydrazide

Reactions Involving the Hydrazide Moiety

The primary reaction center of 2-(2,4-Difluorophenoxy)propanohydrazide is the hydrazide functional group. The two adjacent nitrogen atoms, with their lone pairs of electrons, confer significant nucleophilicity, particularly at the terminal -NH₂ group. This makes it a key building block for constructing larger, more complex molecular architectures.

One of the most fundamental reactions of hydrazides is their condensation with aldehydes and ketones. jocpr.comajpamc.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazide on the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent dehydration of the resulting intermediate yields a stable N-acylhydrazone, a class of compounds characterized by the azomethine group (-NHN=CH-). jocpr.com

The reaction is typically carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, often with catalytic amounts of acid to facilitate the dehydration step. ajpamc.comresearchgate.net This transformation is highly efficient and provides a straightforward route to a diverse range of hydrazone derivatives from this compound. These hydrazones are not only stable compounds but also serve as crucial intermediates for further synthetic modifications, including cyclization reactions. jocpr.comfrontiersin.org

Carbonyl ReactantResulting Hydrazone Product NameProduct Structure (Illustrative)
BenzaldehydeN'-Benzylidene-2-(2,4-difluorophenoxy)propanohydrazideDFP-CH(CH₃)-C(=O)NHN=CH-Ph
Acetone2-(2,4-Difluorophenoxy)-N'-(propan-2-ylidene)propanohydrazideDFP-CH(CH₃)-C(=O)NHN=C(CH₃)₂
4-ChlorobenzaldehydeN'-(4-Chlorobenzylidene)-2-(2,4-difluorophenoxy)propanohydrazideDFP-CH(CH₃)-C(=O)NHN=CH-C₆H₄-Cl
CyclohexanoneN'-(Cyclohexylidene)-2-(2,4-difluorophenoxy)propanohydrazideDFP-CH(CH₃)-C(=O)NHN=C₆H₁₀

DFP represents the 2,4-Difluorophenoxy group.

The hydrazide and its derived hydrazone intermediates are pivotal in the synthesis of five-membered heterocyclic rings. nih.gov These cyclocondensation reactions provide access to a variety of important scaffolds in medicinal chemistry, such as triazoles, thiadiazoles, and oxadiazoles.

The 1,2,4-triazole (B32235) ring system can be synthesized from this compound through several routes. A common method involves the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then undergo cyclization under basic conditions to yield a 1,2,4-triazole-3-thione. researchgate.net Alternatively, reaction with reagents like ethyl N-cyanoformimidate can lead to 5-amino-1,2,4-triazoles. researchgate.net These reactions highlight the versatility of the hydrazide group in constructing nitrogen-rich heterocyclic systems. isres.orgresearchgate.net

The 1,3,4-thiadiazole (B1197879) moiety is another key heterocycle accessible from this compound. researchgate.net A widely used method involves the reaction of the hydrazide with carbon disulfide in the presence of a base, which, after a series of steps, leads to a 5-substituted-1,3,4-thiadiazole-2-thiol. sbq.org.br Another prominent pathway is the acid-catalyzed cyclization of acylthiosemicarbazides (derived from the reaction of the hydrazide with isothiocyanates). nih.govjocpr.com This transformation introduces both sulfur and nitrogen atoms into the final heterocyclic ring, leveraging the pre-existing N-N bond of the hydrazide. nih.gov

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives from this compound is a well-established transformation. nih.gov One common approach is the oxidative cyclization of the corresponding N-acylhydrazone intermediate (formed as described in 3.1.1). frontiersin.org Reagents such as iodine in the presence of a base or hydrogen peroxide can effect this transformation. frontiersin.orgnih.gov An alternative and direct method involves the cyclodehydration of a diacylhydrazine, which can be formed by reacting the starting hydrazide with an acid chloride or carboxylic acid. nih.gov Dehydrating agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid are frequently employed for the final ring-closing step. nih.gov The resulting 1,3,4-oxadiazole ring is known for its stability due to its aromatic character. nih.gov

Target HeterocycleKey Reactant(s)General ConditionsResulting Scaffold
1,2,4-TriazoleIsothiocyanate, then BaseFormation of thiosemicarbazide intermediate, followed by cyclization1,2,4-Triazole-3-thione
1,3,4-ThiadiazoleCarbon Disulfide, BaseReaction followed by cyclization1,3,4-Thiadiazole-2-thiol
1,3,4-OxadiazoleAldehyde, then Oxidizing Agent (e.g., I₂)Formation of N-acylhydrazone, followed by oxidative cyclization2,5-Disubstituted-1,3,4-oxadiazole
1,3,4-OxadiazoleCarboxylic Acid / Acid Chloride, then Dehydrating Agent (e.g., POCl₃)Formation of diacylhydrazine, followed by cyclodehydration2,5-Disubstituted-1,3,4-oxadiazole

Beyond the formation of simple five-membered heterocycles, the this compound unit and its immediate derivatives can participate in more complex transformations. The heterocycles formed in the reactions described above often contain functional groups that can be further elaborated. For example, a thiol group on a thiadiazole or triazole ring can be alkylated to attach other molecular fragments. nih.gov Similarly, an amino group can be acylated or used as a nucleophile in substitution reactions. This allows for the "clubbing" of multiple heterocyclic units together, potentially leading to molecules with enhanced biological properties. nih.gov The hydrazide moiety, therefore, acts not just as a precursor to a single ring but as a linchpin for assembling larger, multi-component molecular scaffolds. researchgate.net

Cyclocondensation Reactions to Form Diverse Heterocyclic Systems

Mechanistic Investigations of Key Chemical Transformations of this compound

The chemical versatility of this compound as a building block in heterocyclic synthesis stems from the nucleophilic character of its hydrazide moiety. The presence of two nitrogen atoms with lone pairs of electrons allows for a variety of cyclization reactions. Mechanistic investigations into these transformations, while not always specific to this exact molecule, provide a framework for understanding its reactivity. The electronic effects of the 2,4-difluorophenoxy group, being electron-withdrawing, can influence the nucleophilicity of the hydrazide and the stability of reaction intermediates.

A significant area of study involves the formation of five-membered aromatic rings, such as pyrazoles and 1,2,4-triazoles. These reactions typically proceed through a series of condensation and cyclization steps, the mechanisms of which have been elucidated through kinetic studies, intermediate trapping, and computational modeling of related systems.

Formation of Pyrazole (B372694) Derivatives

The synthesis of pyrazoles from hydrazides commonly involves a reaction with a 1,3-dicarbonyl compound. The generally accepted mechanism for this transformation, as applied to this compound, is a cyclocondensation reaction.

The initial step involves the nucleophilic attack of the terminal nitrogen atom (-NH2) of the hydrazide onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by a second nucleophilic attack from the other nitrogen atom onto the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration results in the formation of the stable aromatic pyrazole ring.

The regioselectivity of this reaction is a key aspect of the mechanistic investigation. The initial attack can occur at either of the two carbonyl groups, potentially leading to two different regioisomers. The electronic and steric environment around the carbonyl carbons, as well as the reaction conditions, play a crucial role in determining the outcome. The electron-withdrawing nature of the 2,4-difluorophenoxy group in this compound can modulate the nucleophilicity of the hydrazide nitrogens, which in turn can influence the rate of the initial attack and potentially the regioselectivity.

Table 1: Proposed Mechanistic Steps for Pyrazole Formation

StepDescriptionIntermediate
1Nucleophilic attack of the terminal nitrogen of this compound on a carbonyl carbon of the 1,3-dicarbonyl compound.Acyclic hydrazone intermediate
2Intramolecular cyclization through the attack of the second nitrogen atom on the remaining carbonyl carbon.Cyclic carbinolamine intermediate
3Dehydration of the cyclic intermediate to form the aromatic pyrazole ring.Pyrazole derivative

Formation of 1,2,4-Triazole Derivatives

The synthesis of 1,2,4-triazoles from this compound can be achieved through various synthetic routes, often involving reaction with a one-carbon synthon. A common method is the reaction with orthoesters.

The proposed mechanism commences with the condensation of the hydrazide with the orthoester to form a hydrazono-ether intermediate. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazide attacks the imine carbon. The subsequent elimination of an alcohol molecule leads to the formation of the 1,2,4-triazole ring.

Another pathway to 1,2,4-triazoles involves the reaction of the hydrazide with isothiocyanates to form a thiosemicarbazide intermediate. This intermediate can then undergo oxidative cyclization or reaction with an alkylating agent to yield the triazole ring. The mechanism of the cyclization step can vary depending on the reagents and conditions used.

Detailed mechanistic studies on analogous systems suggest that the reaction proceeds through a series of reversible and irreversible steps, with the final aromatization being the driving force for the reaction. The nature of the substituents on both the hydrazide and the one-carbon synthon can significantly impact the reaction rates and the stability of the intermediates.

Table 2: Proposed Mechanistic Pathways for 1,2,4-Triazole Formation

PathwayReagentKey IntermediateMechanistic Steps
AOrthoesterHydrazono-ether1. Condensation to form hydrazono-ether. 2. Intramolecular cyclization. 3. Elimination of alcohol.
BIsothiocyanateThiosemicarbazide1. Formation of thiosemicarbazide. 2. Oxidative or alkylative cyclization. 3. Elimination/Aromatization.

Structural Characterization Data for this compound Not Available

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Structural Characterization of 2 2,4 Difluorophenoxy Propanohydrazide

X-ray Crystallographic Studies

Intermolecular Interactions and Crystal Packing Motifs

Hirshfeld Surface Analysis for Intermolecular Contacts

A comprehensive search of the current scientific literature and crystallographic databases did not yield specific studies performing Hirshfeld surface analysis on 2-(2,4-difluorophenoxy)propanohydrazide. This type of analysis is contingent upon the successful crystallization of the compound and subsequent X-ray diffraction analysis to determine its precise three-dimensional structure. Without these foundational experimental data, a quantitative and visual analysis of the intermolecular interactions through Hirshfeld surfaces is not possible.

However, based on the structural features of the molecule, which include a difluorophenoxy group, a propanohydrazide moiety, and various hydrogen bond donors (N-H) and acceptors (C=O, O-ether, F), a hypothetical analysis would likely investigate several key intermolecular contacts. These would predictably include:

O···H/H···O contacts: Strong hydrogen bonds are expected to form between the carbonyl oxygen and the hydrazide N-H groups, as well as weaker interactions involving the ether oxygen. These are often critical in defining the primary structural motifs.

F···H/H···F contacts: The presence of two fluorine atoms suggests the potential for C–H···F hydrogen bonds. The significance and geometry of such bonds are a subject of ongoing research, with their contribution to crystal stability being highly dependent on the local electronic environment.

F···F contacts: Interactions between fluorine atoms might also be present, contributing to the packing arrangement.

A complete Hirshfeld analysis would provide two-dimensional fingerprint plots, quantifying the relative contributions of each of these contact types to the total Hirshfeld surface area. This would offer precise insights into the hierarchy and importance of the different intermolecular forces governing the crystal structure.

Interactive Data Table: Expected Intermolecular Contacts

The following table is a hypothetical representation of what a Hirshfeld surface analysis might yield for this compound. The percentage contributions are illustrative and not based on experimental data.

Intermolecular Contact TypeExpected Relative Contribution (%)Description of Potential Interaction
H···H40 - 60Represents the percentage of the Hirshfeld surface involved in contacts between hydrogen atoms.
O···H / H···O15 - 25Corresponds to hydrogen bonds and other close contacts between oxygen and hydrogen atoms, likely dominating the packing motif.
F···H / H···F10 - 20Indicates potential weak C-H···F hydrogen bonds involving the fluorine substituents on the phenyl ring.
C···H / H···C5 - 15Relates to van der Waals interactions between carbon and hydrogen atoms.
F···F1 - 5Represents close contacts between fluorine atoms of adjacent molecules.
Other Contacts (C···C, N···H, etc.)< 5Includes various other minor intermolecular contacts that contribute to the overall crystal stability.

Structural Disorder Phenomena (if observed)

There is no information available in the published literature or crystallographic databases to suggest that this compound exhibits structural disorder in its crystalline state.

Structural disorder refers to the situation where a molecule or a part of it occupies multiple positions or orientations within the crystal lattice. Such phenomena are typically identified during the refinement of single-crystal X-ray diffraction data. Common types of disorder include conformational disorder, where flexible parts of a molecule adopt different arrangements, or positional disorder, where the entire molecule is found in more than one location.

While fluorine substitution can sometimes influence crystal packing and potentially lead to disorder, as seen in some fluorinated benzamides, this is not a universal rule. researchgate.net Without experimental evidence from a crystallographic study of this compound, any discussion of structural disorder would be purely speculative.

Theoretical and Computational Chemistry of 2 2,4 Difluorophenoxy Propanohydrazide

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the intricacies of molecular systems. These calculations, grounded in the principles of quantum mechanics, allow for the detailed exploration of molecular geometries, electronic structures, and spectroscopic properties. For 2-(2,4-difluorophenoxy)propanohydrazide, these theoretical approaches can elucidate the fundamental aspects of its chemical nature.

Geometry Optimization and Conformational Landscapes

The geometry optimization of this compound is a critical step in its theoretical analysis. This process aims to identify the most stable arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles. Furthermore, exploring the conformational landscape reveals the different spatial arrangements accessible to the molecule and their relative energies. nih.gov

Density Functional Theory (DFT) has become a widely used method for the geometry optimization of organic molecules due to its favorable balance of accuracy and computational cost. chemrxiv.org The selection of an appropriate functional is crucial for obtaining reliable results. For molecules containing fluorine and oxygen atoms, hybrid functionals such as B3LYP are often employed. researchgate.netresearchgate.net These functionals incorporate a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in such systems. The optimization process involves iterative calculations to find the geometry at which the forces on all atoms are negligible, indicating a stable structure. chemrxiv.org

In computational studies of similar structures, the B3LYP functional has been successfully used to predict molecular geometries that are in good agreement with experimental data. researchgate.net For instance, in the analysis of related benzamide (B126) derivatives, DFT calculations have provided accurate predictions of bond lengths and angles. researchgate.net The choice of the DFT functional directly impacts the calculated electronic and structural properties of the molecule.

The choice of a basis set is as important as the selection of the DFT functional. The basis set is a set of mathematical functions used to describe the atomic orbitals in the molecule. For molecules containing heteroatoms like fluorine and oxygen, it is essential to use basis sets that can accurately describe the electron distribution, including lone pairs and polarization effects. Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), are commonly used for this purpose. researchgate.net

The inclusion of polarization functions (d,p) allows for greater flexibility in describing the shape of the electron cloud, which is particularly important for atoms with lone pairs. Diffuse functions (++) are added to better represent the electron density far from the nucleus, which is crucial for describing anions and weak interactions. The selection of a suitable basis set is a compromise between accuracy and computational resources, with larger basis sets providing more accurate results at a higher computational cost. researchgate.net

Table 1: Commonly Used DFT Functionals and Basis Sets in Computational Studies of Related Organic Molecules

Methodology Description Typical Application
B3LYP Functional A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. researchgate.netresearchgate.netWidely used for geometry optimization and electronic structure calculations of organic molecules. researchgate.netresearchgate.net
6-31G(d,p) Basis Set A split-valence basis set that includes polarization functions on heavy atoms (d) and hydrogen atoms (p).Provides a good balance of accuracy and computational cost for geometry optimizations.
6-311++G(d,p) Basis Set A triple-split valence basis set with diffuse functions on both heavy and hydrogen atoms, as well as polarization functions. researchgate.netUsed for more accurate calculations of electronic properties and systems with weak interactions. researchgate.net

Electronic Structure Analysis

The electronic structure analysis of this compound provides insights into its reactivity and chemical behavior. This analysis typically involves the examination of the frontier molecular orbitals and the molecular electrostatic potential.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. libretexts.orgnumberanalytics.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. libretexts.orgyoutube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability, with a larger gap suggesting higher stability and lower reactivity. mdpi.com

The distribution of the HOMO and LUMO across the molecule reveals the most likely sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be localized on the electron-rich regions, such as the hydrazide group and the oxygen atom, while the LUMO is likely to be distributed over the difluorophenoxy ring.

Table 2: Representative Frontier Molecular Orbital Energies of Analogous Hydrazide Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV)
Analogous Hydrazone 1 mdpi.com-6.21-1.894.32
Analogous Hydrazone 2 mdpi.com-6.35-2.014.34

Note: The values presented are for structurally related compounds and serve as an estimation for this compound.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. uni-muenchen.dedeeporigin.comlibretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map is typically colored to indicate different regions of electrostatic potential. Red colors represent regions of negative potential, which are rich in electrons and susceptible to electrophilic attack. Blue colors indicate regions of positive potential, which are electron-deficient and prone to nucleophilic attack. Green and yellow colors represent regions of neutral potential. libretexts.orgwolfram.comresearchgate.net

For this compound, the MEP map is expected to show negative potential around the oxygen and nitrogen atoms of the hydrazide group and the fluorine atoms, indicating their nucleophilic character. The hydrogen atoms of the amide and amine groups are expected to exhibit positive potential, highlighting their electrophilic nature. This information is crucial for understanding the intermolecular interactions and reactivity of the molecule. deeporigin.com

An article detailing the specific theoretical and computational chemistry of this compound as per the requested outline cannot be generated at this time.

A thorough search for specific computational data—including atomic charge distribution, global reactivity descriptors, predicted spectroscopic properties (IR/Raman, NMR, UV-Vis), and transition state calculations—for the compound this compound did not yield specific research findings or data tables.

The search results did identify computational studies on structurally related molecules, such as 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol and various other halogenated phenoxy derivatives. These studies employed the requested theoretical methods (DFT, TD-DFT, Mulliken population analysis, etc.) to analyze their respective compounds. However, presenting this information would not adhere to the strict instruction to focus solely on this compound.

To provide a scientifically accurate and authoritative article, specific computational data derived directly from studies on this compound is required. Without access to such dedicated research, generating the content for the specified outline is not possible.

Computational Prediction of Spectroscopic Properties and Correlation with Experimental Data

Molecular Dynamics Simulations: A Window into Molecular Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope, offering the potential to study the dynamic behavior of this compound in various environments. These simulations track the movements of atoms and molecules over time, governed by the principles of physics. This allows for the observation of complex processes such as conformational changes and intermolecular interactions that are often difficult to capture through experimental methods alone. By simulating the compound in different solvents or in the presence of other molecules, researchers can gain a predictive understanding of its stability, solubility, and potential interaction mechanisms.

The study of intermolecular interactions is crucial for understanding how this compound interacts with its surroundings. MD simulations allow for a dynamic analysis of these forces, including hydrogen bonds, van der Waals forces, and electrostatic interactions. For instance, simulations can reveal the preferred sites for hydrogen bonding, the strength of these bonds, and their lifetimes. This information is vital for predicting how the molecule might bind to a biological target or how it self-assembles in a solution.

The following table summarizes the types of intermolecular interactions that can be analyzed through molecular dynamics simulations:

Interaction TypeDescriptionPotential Significance for this compound
Hydrogen Bonding An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom.The hydrazide group (-CONHNH2) contains both hydrogen bond donors and acceptors, making it a key player in forming stable interactions with solvent molecules or other solutes.
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules, arising from transient fluctuations in electron distribution.These forces are significant in determining the overall packing and conformation of the molecule, especially in non-polar environments.
Electrostatic Interactions Attractive or repulsive forces between molecules as a result of their charge distribution. The difluorophenoxy group creates a specific electrostatic potential map around the molecule.The fluorine atoms, being highly electronegative, influence the molecule's dipole moment and its interaction with polar molecules.
Pi-Stacking Attractive, noncovalent interactions between aromatic rings.The difluorophenyl ring can participate in stacking interactions with other aromatic systems, which can be crucial in crystal packing or binding to aromatic residues in macromolecules.

The solvent environment can dramatically influence the three-dimensional shape (conformation) and properties of a molecule. MD simulations are particularly adept at assessing these solvent effects. mdpi.com By immersing the digital model of this compound in a box of explicit solvent molecules (such as water, ethanol (B145695), or dimethyl sulfoxide), scientists can observe how the solvent shell forms around the solute and how this influences its conformational preferences.

For example, in a polar protic solvent like water, the molecule is likely to adopt a conformation that maximizes hydrogen bonding between its hydrazide group and the surrounding water molecules. mdpi.com Conversely, in a non-polar solvent, intramolecular hydrogen bonding might be favored, leading to a more compact structure. These conformational changes can, in turn, affect the molecule's properties, such as its dipole moment and reactivity.

Computational studies on similar molecules have shown that solvent polarity can significantly alter the energy barriers between different conformational states, thereby dictating the predominant shape of the molecule in solution. mdpi.com

The table below illustrates the potential influence of different solvent types on the conformation of this compound, as predicted by computational models. mdpi.com

Solvent TypePredicted Conformational EffectsImpact on Properties
Polar Protic (e.g., Water, Ethanol) Extended conformation to maximize hydrogen bonding with solvent molecules. mdpi.comIncreased solubility, potentially altered dipole moment.
Polar Aprotic (e.g., DMSO, Acetone) Intermediate conformations, influenced by dipole-dipole interactions.Moderate solubility, specific electrostatic interactions may be favored.
Non-Polar (e.g., Hexane (B92381), Toluene) More compact or folded conformation, potentially stabilized by intramolecular hydrogen bonds.Lower solubility, van der Waals forces and pi-stacking may dominate intermolecular interactions.

Role As a Chemical Intermediate and Component in Novel Chemical Scaffolds

Precursor in the Synthesis of Diverse Nitrogen-Containing Heterocyclic Compounds

The hydrazide functional group (-CONHNH2) is a cornerstone in heterocyclic chemistry, serving as a versatile precursor for the synthesis of a wide array of nitrogen-containing ring systems. Ca frontiersin.orgnih.govresearchgate.netrboxylic acid hydrazides, such as 2-(2,4-difluorophenoxy)propanohydrazide, are crucial intermediates for synthesizing biologically active heterocycles that feature two adjacent nitrogen atoms. The reactivity of the hydrazide allows it to undergo cyclocondensation reactions with various electrophilic partners to form stable five- or six-membered rings.

Common synthetic routes involve the reaction of the hydrazide with compounds like 1,3-dicarbonyls, α,β-unsaturated ketones, or their equivalents to yield pyrazoles. Si nih.govbeilstein-journals.orgnih.govrsc.orgmilarly, reaction with carboxylic acids, acid chlorides, or orthoesters, often followed by a dehydration step using reagents like phosphorus oxychloride, leads to the formation of 1,3,4-oxadiazoles. Th nih.govopenmedicinalchemistryjournal.comrsc.orgjchemrev.come general utility of the propanohydrazide structure as a precursor for azoles and other heterocycles has been well-established with analogous compounds.

Table 1: Heterocyclic Compounds Derived from Hydrazide Precursors

Heterocycle Class Typical Reagents for Synthesis
Pyrazoles 1,3-Diketones, β-Ketoesters, α,β-Unsaturated Carbonyls
1,3,4-Oxadiazoles Carboxylic Acids, Acid Chlorides, Carbon Disulfide, Phosphorus Oxychloride
1,2,4-Triazoles Isothiocyanates, Thioamides

| Pyrimidines | β-Diketones, β-Ketoesters (under specific conditions) |

The presence of the 2,4-difluorophenoxy group on the this compound molecule can further influence the properties and reactivity of the resulting heterocyclic compounds, making it a valuable starting material for creating novel fluorinated heterocycles.

# mdpi.comscientifiq.ai### 6.2. Contribution to Fluorine-Containing Building Blocks for Advanced Materials Science

The incorporation of fluorine into organic molecules is a widely used strategy in both medicinal chemistry and materials science to fine-tune a compound's physical, chemical, and biological properties. Fl enamine.netuorinated building blocks, such as this compound, are highly sought after for their ability to impart unique characteristics to larger molecules.

T ossila.comalfa-chemistry.comhe high electronegativity of fluorine atoms can significantly alter the electronic nature of the aromatic ring, influencing acidity, lipophilicity, and metabolic stability. Th ese modifications are critical in the design of pharmaceuticals, agrochemicals, and advanced materials like liquid crystals and polymers. Sp ossila.comalfa-chemistry.comecifically, the introduction of fluorine can lead to:

Enhanced Thermal Stability: The strength of the carbon-fluorine bond often results in molecules with greater resistance to degradation at high temperatures.

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through lipid membranes, a key factor in drug design.

Modulated Biological Activity: The presence of fluorine can alter how a molecule binds to biological targets, potentially enhancing its efficacy.

ossila.comUnique Material Properties: In materials science, fluorination is used to create materials with special properties, such as those seen in fluoropolymers (e.g., Polytetrafluoroethylene or Teflon) and liquid crystal displays.

T alfa-chemistry.comhe 2,4-difluorophenoxy moiety of the title compound makes it a valuable synthon for introducing these desirable fluorine-related properties into more complex structures for a variety of applications.

alfa-chemistry.comTable 2: Impact of Fluorine Substitution on Molecular Properties

Property General Effect of Fluorination
Lipophilicity Generally increased
Metabolic Stability Often enhanced due to the strength of the C-F bond
Acidity (pKa) Can be significantly altered
Binding Affinity Can be modified through altered electronic interactions

| Thermal Stability | Generally increased |

Design and Utilization of Advanced Synthetic Scaffolds

The structure of this compound is well-suited for use in modern synthetic strategies that rely on modular building blocks to construct complex molecular architectures or "scaffolds."

Development of Photoreactive Hydrazide Scaffolds

While the hydrazide group is primarily known for its role in forming heterocycles, it can also be part of larger, functional systems. Photoreactive scaffolds are molecules designed to undergo specific chemical reactions upon exposure to light. Although specific research detailing the use of this compound in photoreactive scaffolds is not prominent, the broader class of hydrazone derivatives (formed from hydrazides) is known to exhibit photochromic behavior, making them candidates for such applications. Further research could explore the potential of this specific compound in the development of novel light-sensitive materials.

Assembly of Multifunctional Scaffolds for Complex Molecule Construction

Modern organic synthesis increasingly relies on multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product. The Ugi four-component reaction (U-4CR) is a prime example, combining an amine, an aldehyde, a carboxylic acid, and an isocyanide to create α-acylamino amide derivatives.

A nih.govresearchgate.netnih.gov molecule like this compound, or a derivative where the hydrazide is modified or protected, could potentially serve as one of the components in such a reaction. This approach allows for the rapid assembly of multifunctional scaffolds, where different parts of the final molecule are responsible for different functions (e.g., fluorescence, biological targeting, or therapeutic action). Th nih.govresearchgate.netis modular strategy is highly efficient for creating libraries of complex molecules for drug discovery and bioimaging.

researchgate.net6.3.3. Applications in Chiral Chemistry (e.g., Atropisomers, Chiral Stationary Phases)

The "propano" portion of this compound contains a chiral center, meaning the molecule exists as two non-superimposable mirror images (enantiomers). This inherent chirality makes it a valuable building block in stereoselective synthesis and chiral materials science.

Atropisomers: Atropisomers are stereoisomers that arise from hindered rotation around a single bond. While classic examples are biaryl compounds, the principle can apply to other sterically congested molecules. The bulky 2,4-difluorophenoxy group could, in principle, be incorporated into larger scaffolds where rotation is restricted, leading to atropisomerism.

Chiral Stationary Phases (CSPs): Chiral molecules are essential for the separation of racemic mixtures in high-performance liquid chromatography (HPLC). CS nih.govmdpi.comPs are materials used in chromatography columns that can selectively interact with one enantiomer over another. Ch lcms.czresearchgate.netresearchgate.netiral building blocks like this compound could be used to synthesize new chiral polymers or be chemically bonded to a support material (like silica) to create novel chiral stationary phases for analytical or preparative separations.

Conclusion and Future Research Directions

Synopsis of Current Academic Research on 2-(2,4-Difluorophenoxy)propanohydrazide and Related Fluorinated Hydrazides

Academic research into fluorinated hydrazides, a class of compounds that includes this compound, has primarily focused on their synthesis and potential applications in medicinal chemistry and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physical, chemical, and biological properties, such as lipophilicity and metabolic stability. nih.gov Fluorinated hydrazides and their derivatives, fluorinated hydrazones, are of particular interest due to their potential biological activities. researchgate.netmdpi.com

The core structure of these compounds, the hydrazide functional group, serves as a versatile intermediate in the synthesis of various heterocyclic compounds. researchgate.netnih.gov Research has demonstrated that fluorinated hydrazones can be synthesized through the condensation of hydrazides with carbonyl compounds. mdpi.com While specific research on this compound is not extensively detailed in the provided results, the broader class of fluorinated hydrazides is recognized for its importance as building blocks for nitrogen-containing organofluorine compounds. nih.gov The synthesis of related structures, such as 2-(4-bromophenoxy)propanohydrazide, has been reported as a key step in creating more complex heterocyclic derivatives. nih.gov

The research landscape for fluorinated hydrazides is rich with studies on their synthesis and derivatization. For instance, various catalytic methods, including palladium-catalyzed reactions, have been developed for the synthesis of fluorinated hydrazones. nih.govrsc.org The reactivity of the hydrazide moiety allows for a wide range of chemical transformations, making these compounds valuable precursors in organic synthesis.

Table 1: Summary of Research Focus on Fluorinated Hydrazides

Research Area Key Findings
Synthesis Development of various synthetic routes, including palladium-catalyzed cross-coupling and condensation reactions. mdpi.comnih.govrsc.org
Biological Activity Investigated for potential antibacterial, and other medicinal properties. researchgate.netmdpi.com
Chemical Intermediates Utilized as versatile building blocks for the synthesis of heterocyclic compounds like azoles. nih.govresearchgate.netnih.gov
Material Science Explored for the development of new functional materials due to the unique properties conferred by fluorine. rsc.org

Identification of Unexplored Avenues in Synthetic Methodologies and Chemical Transformations

While established methods for the synthesis of hydrazides and their fluorinated analogs exist, there remain several unexplored avenues for methodological improvement and novel chemical transformations. For this compound, the development of more efficient and environmentally benign synthetic routes is a key area for future research. Current synthetic approaches often rely on multi-step processes that may involve harsh reaction conditions.

Future synthetic explorations could focus on:

Asymmetric Synthesis: The development of enantioselective methods to produce chiral fluorinated hydrazides would be highly valuable, particularly for applications in medicinal chemistry. Palladium-catalyzed asymmetric hydrogenation of fluorinated hydrazones has shown promise in this area.

Catalytic C-H Activation: Direct C-H functionalization of the propanohydrazide backbone or the difluorophenoxy ring could provide more direct and atom-economical routes to novel derivatives.

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability for the synthesis of this compound and related compounds.

Novel Transformations of the Hydrazide Group: Beyond conversion to hydrazones and cyclization to heterocycles, exploring new reactions of the hydrazide moiety in fluorinated systems could lead to the discovery of novel chemical entities. This could include novel cycloaddition reactions or the use of the hydrazide as a directing group in organic transformations.

Table 2: Potential Future Synthetic Research Directions

Methodology Potential Advantages
Asymmetric Catalysis Access to enantiomerically pure compounds for biological evaluation.
C-H Functionalization Increased synthetic efficiency and reduced waste.
Flow Chemistry Improved reaction control, safety, and scalability.
Novel Hydrazide Reactions Discovery of new chemical scaffolds and reaction pathways.

Opportunities for Advancements in Theoretical and Computational Modeling for Predictive Chemical Design

Theoretical and computational modeling presents significant opportunities for advancing the understanding and predictive design of molecules like this compound. Computational methods are essential for making rational predictions about the effects of fluorination on molecular properties. nih.gov Density Functional Theory (DFT) is a powerful tool for investigating the structural, spectral, and electronic properties of hydrazide derivatives. researchgate.netas-proceeding.com

Key areas for future computational research include:

Predicting Reaction Outcomes: Computational modeling can be used to predict the feasibility and selectivity of new synthetic routes, guiding experimental efforts. This includes modeling transition states and reaction pathways for the synthesis and transformation of fluorinated hydrazides.

Understanding Intermolecular Interactions: The presence of fluorine atoms can lead to unique intermolecular interactions that influence crystal packing and material properties. researchgate.net Computational studies can elucidate these interactions and aid in the design of functional materials with desired solid-state properties.

Structure-Property Relationships: Quantitative Structure-Property Relationship (QSPR) studies can be employed to correlate the structural features of fluorinated hydrazides with their physicochemical properties. This can accelerate the design of new compounds with optimized characteristics.

Force Field Development: The development of accurate force fields for fluorinated molecules is crucial for reliable molecular simulations. nih.gov Customized parameter sets for specific fluorinated compounds can improve the accuracy of predictions for properties like binding affinities in biological systems. nih.gov

Table 3: Applications of Computational Modeling in Fluorinated Hydrazide Research

Computational Method Application
Density Functional Theory (DFT) Calculation of electronic structure, molecular orbitals (HOMO/LUMO), and prediction of reactivity. researchgate.netas-proceeding.com
Molecular Dynamics (MD) Simulations Investigation of conformational dynamics and intermolecular interactions. nih.gov
Quantitative Structure-Property Relationship (QSPR) Correlation of molecular structure with physical and chemical properties.
Ab initio Methods High-accuracy calculation of molecular properties and reaction energies. nih.govacs.org

Prospects for the Development of New Chemical Intermediates and Functional Materials Based on This Scaffold

The this compound scaffold holds considerable promise for the development of new chemical intermediates and functional materials. The combination of the reactive hydrazide group and the electron-withdrawing difluorophenoxy moiety makes this molecule a versatile building block.

Future prospects in this area include:

Heterocyclic Synthesis: As a precursor, it can be used to synthesize a wide array of fluorinated heterocyclic compounds, such as pyrazoles, oxadiazoles, and triazoles, which are important scaffolds in medicinal chemistry. nih.govnih.gov

Polymer Science: The hydrazide functionality can be used to synthesize novel polymers. Fluorinated polymers are known for their unique properties, including thermal stability and chemical resistance. man.ac.uk The incorporation of the this compound unit into polymer backbones could lead to new materials with tailored properties.

Functional Materials: The unique electronic properties conferred by the fluorine atoms could be exploited in the design of functional materials such as liquid crystals or materials with specific optical properties. nih.gov

Responsive Scaffolds: The development of scaffolds based on this molecule could lead to materials that respond to external stimuli, such as pH, which have applications in tissue engineering and drug delivery. nih.govnih.gov

The versatility of the this compound scaffold, combined with the unique properties of organofluorine compounds, opens up a wide range of possibilities for future research and development in both academic and industrial settings.

Table 4: Potential Applications of the this compound Scaffold

Application Area Potential Role of the Scaffold
Medicinal Chemistry Intermediate for the synthesis of biologically active fluorinated heterocycles. nih.govnih.gov
Polymer Chemistry Monomer for the creation of novel fluorinated polymers with enhanced properties. man.ac.uk
Materials Science Building block for functional materials with unique electronic and optical properties. nih.gov
Biomedical Engineering Component of responsive scaffolds for tissue engineering and drug delivery. nih.govnih.govksbm.or.kr

Q & A

Q. What are the standard synthetic routes for 2-(2,4-Difluorophenoxy)propanohydrazide, and how are intermediates characterized?

The synthesis typically involves sequential functionalization of the phenoxy core. For example, a two-step protocol may include:

  • Step 1 : Esterification of 2,4-difluorophenol with a halogenated propionic acid derivative under basic conditions (e.g., K₂CO₃ in acetone at reflux).
  • Step 2 : Hydrazide formation via reaction with hydrazine hydrate, requiring strict stoichiometric control to avoid over-substitution . Intermediates are monitored using TLC (hexane:EtOAc, 4:1) and characterized via ¹H/¹³C-NMR (e.g., δ 1.59 ppm for methyl protons in the hydrazide moiety) and MS (e.g., m/z 336.1 [M+H]⁺ for related derivatives) .

Q. Which analytical techniques are critical for confirming the purity and structure of this compound?

Key methods include:

  • Chromatography : TLC for reaction progress; HPLC with UV detection (λ = 254 nm) for purity assessment (>98% by area normalization).
  • Spectroscopy : ¹H-NMR to confirm substitution patterns (e.g., splitting of aromatic protons due to fluorine coupling) and FT-IR for functional group validation (e.g., N-H stretch at ~3300 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₁₁F₂N₂O₂) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO: ~10 mg/mL) but poorly soluble in aqueous buffers at pH 7.4 (~1.6 µg/mL). Solubility can be enhanced using co-solvents like ethanol (20% v/v) .
  • Stability : Stable at -20°C under inert atmosphere for >6 months. Degradation occurs under strong acidic/basic conditions (e.g., >10% decomposition at pH 2 or 12 after 24 hours), necessitating pH-controlled storage .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

SAR strategies include:

  • Functional Group Modifications : Replacing the hydrazide moiety with amides or sulfonamides to enhance metabolic stability (e.g., N-substituted derivatives showed improved phospholipase A₂ inhibition) .
  • Fluorine Positioning : Comparing 2,4-difluoro vs. 3,5-difluoro isomers to assess electronic effects on target binding (e.g., 2,4-substitution improved affinity by 3-fold in kinase assays) .
  • In Silico Docking : Using software like AutoDock Vina to model interactions with enzymatic active sites (e.g., hydrogen bonding with Ser-124 in sPLA₂) .

Q. What methodologies resolve contradictions in reported biological activities across studies?

Contradictions (e.g., variable IC₅₀ values in enzyme assays) can arise from:

  • Assay Conditions : Differences in buffer pH, ionic strength, or reducing agents. Standardize protocols (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT) .
  • Compound Purity : Re-test batches with HPLC-validated purity >98% to exclude impurity-driven artifacts .
  • Cell-Based vs. Cell-Free Systems : Compare results across models (e.g., cytotoxicity in HeLa cells vs. enzyme inhibition in vitro) to identify off-target effects .

Q. How can reaction conditions be optimized to improve synthetic yields of this compound?

Key optimizations include:

  • Temperature Control : Maintaining 60–70°C during hydrazide formation to minimize side reactions (e.g., hydrolysis) .
  • Catalyst Screening : Testing Pd/C or Raney Ni for catalytic hydrogenation of intermediates, improving yields from 60% to 85% .
  • Workup Strategies : Using liquid-liquid extraction (ethyl acetate/water) followed by silica gel chromatography to isolate the product with >95% recovery .

Q. What computational approaches predict the compound’s pharmacokinetic properties?

Tools like SwissADME or pkCSM can estimate:

  • Lipophilicity : LogP ~2.1 (moderate membrane permeability).
  • Metabolic Stability : Susceptibility to cytochrome P450 oxidation (e.g., CYP3A4 clearance predicted at 12 mL/min/kg) .
  • Toxicity Alerts : Screening for mutagenicity (Ames test) or hERG inhibition risks using QSAR models .

Methodological Notes

  • Data Reproducibility : Always cross-validate spectral data with PubChem records (CID: 438613-32-2) and EPA DSSTox (DTXSID301328111) .
  • Safety Protocols : Follow OSHA guidelines for handling hydrazides (e.g., use fume hoods, PPE) and monitor airborne concentrations via GC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.